molecular formula C18H14ClN3O3S B2374952 N-1,3-benzodioxol-5-yl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetamide CAS No. 688337-23-7

N-1,3-benzodioxol-5-yl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetamide

Cat. No.: B2374952
CAS No.: 688337-23-7
M. Wt: 387.84
InChI Key: RWMYHFYWGBFXRX-UHFFFAOYSA-N
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Description

The compound “N-1,3-benzodioxol-5-yl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetamide” is a complex organic molecule. It contains a benzodioxol group, an imidazole ring, and a chlorophenyl group .

Scientific Research Applications

Antitumor and Anticancer Activity

Research has highlighted the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including compounds with structural similarities to N-1,3-benzodioxol-5-yl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetamide, demonstrating considerable anticancer activity against several cancer cell lines. These compounds have been synthesized using a pharmacophoric group inspired by the 2-(4-aminophenyl)benzothiazole structure, exhibiting significant in vitro antitumor activity (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antibacterial Properties

A variety of acetamide derivatives, including those structurally related to the compound of interest, have been synthesized and tested for their antibacterial activity. These compounds have shown significant activity against various bacterial strains, indicating their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Analgesic Activity

Studies have also explored the analgesic properties of acetamide derivatives. Compounds synthesized in this category were investigated for their potential analgesic effects against thermal, mechanical, and chemical nociceptive stimuli, showing promising results in reducing pain responses in animal models (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Corrosion Inhibition

Benzimidazole derivatives, structurally related to this compound, have been synthesized and evaluated for their corrosion inhibition efficiency. These compounds were found to effectively inhibit the corrosion of carbon steel in acidic environments, demonstrating their potential as corrosion inhibitors (Rouifi, Rbaa, Abousalem, Benhiba, Laabaissi, Oudda, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).

Photovoltaic and NLO Activity

Recent research has also focused on the photovoltaic efficiency and nonlinear optical (NLO) activity of benzothiazolinone acetamide analogs. These studies have analyzed their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and evaluated their NLO properties, suggesting their applicability in the field of renewable energy and optical materials (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-12-1-4-14(5-2-12)22-8-7-20-18(22)26-10-17(23)21-13-3-6-15-16(9-13)25-11-24-15/h1-9H,10-11H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMYHFYWGBFXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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